
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸: は、有機化学の分野で大きな関心を集めている有機ホウ素化合物です。この化合物は、ピリジン環に結合したボロン酸基の存在を特徴とし、さらにテトラヒドロフラン-2-イルメトキシ基で置換されています。この化合物のユニークな構造は、さまざまな化学反応や用途において貴重な中間体となります。
準備方法
合成経路と反応条件: (3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸の合成は、通常、ピリジン誘導体とボロン酸試薬の反応を伴います。 一般的な方法の1つは、ハロゲン化ピリジン誘導体が、パラジウム触媒と塩基の存在下でボロン酸またはボロン酸エステルと反応する鈴木・宮浦カップリングなどのパラジウム触媒クロスカップリング反応を使用することです .
工業生産方法: (3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸の工業生産には、最適化された条件下での大規模パラジウム触媒カップリング反応が含まれる場合があり、高い収率と純度が保証されます。 温度、溶媒、触媒量などの反応条件は、効率的な生産を実現するために注意深く制御されます .
化学反応の分析
反応の種類: (3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸は、以下を含むさまざまな化学反応を受けることができます。
酸化: ボロン酸基は、ボロン酸エステルまたはボレートを形成するために酸化することができます。
還元: この化合物は、対応するアルコールまたはアミンを形成するために還元することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過ホウ酸ナトリウムなどの試薬を穏やかな条件下で使用することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
形成される主な生成物:
酸化: ボロン酸エステルまたはボレート。
還元: アルコールまたはアミン。
置換: さまざまな置換ピリジン誘導体.
科学研究用途
化学: (3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸は、有機合成において広くビルディングブロックとして使用されています。 クロスカップリング反応による炭素-炭素結合の形成に特に役立ち、複雑な有機分子の合成を可能にします .
生物学と医学: 生物学と医薬品化学では、この化合物は医薬品や生物活性分子の開発に使用されています。 生体分子と安定な複合体を形成する能力は、創薬と開発において有用なツールとなります .
産業: 産業セクターでは、(3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸は、ポリマーや電子部品などの高度な材料の製造に使用されています。 化学反応の汎用性により、特定の特性を持つ材料を作成することができます .
科学的研究の応用
Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
作用機序
(3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸の作用機序には、さまざまな分子標的と共有結合を形成する能力が含まれます。ボロン酸基は、生体分子中のヒドロキシル基またはアミノ基と相互作用し、安定な複合体を形成することができます。 この相互作用は、酵素または受容体の活性を調節し、生物学的経路とプロセスに影響を与える可能性があります .
類似の化合物との比較
類似の化合物:
- (4-(テトラヒドロフラン-2-イル)メトキシ)ピリジン-3-イル)ボロン酸
- (3-(テトラヒドロフラン-2-イル)メトキシ)ピリジン-2-イル)ボロン酸
- (3-(テトラヒドロフラン-2-イル)メトキシ)ピリジン-5-イル)ボロン酸
独自性: (3-((テトラヒドロフラン-2-イル)メトキシ)ピリジン-4-イル)ボロン酸は、ピリジン環の特定の置換パターンにより際立っており、反応性や他の分子との相互作用に影響を与える可能性があります。 このユニークな構造により、類似の化合物では達成できない可能性のある選択的反応や用途が可能になります .
類似化合物との比較
- (4-(Tetrahydrofuran-2-YL)methoxy)pyridin-3-YL)boronic acid
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-2-YL)boronic acid
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-5-YL)boronic acid
Uniqueness: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with similar compounds .
特性
分子式 |
C10H14BNO4 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC名 |
[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2 |
InChIキー |
JPWXPRNNBBHHNT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=NC=C1)OCC2CCCO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
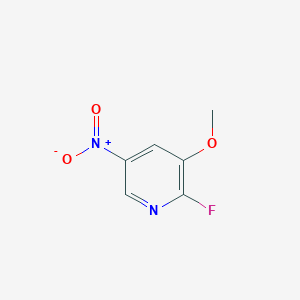
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)

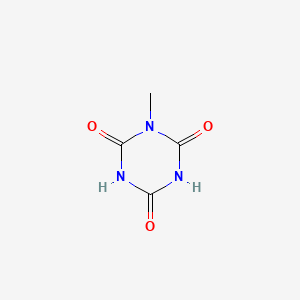
![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
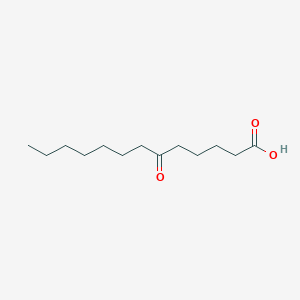
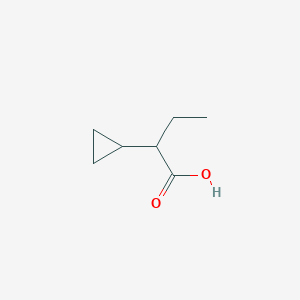
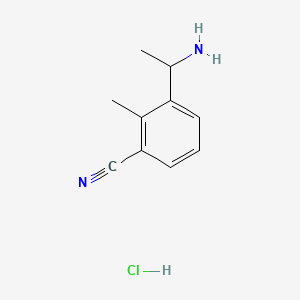
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
